Trimethyl[(oct-1-yn-4-yl)oxy]silane
Description
Properties
CAS No. |
65989-27-7 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
trimethyl(oct-1-yn-4-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-6-8-10-11(9-7-2)12-13(3,4)5/h2,11H,6,8-10H2,1,3-5H3 |
InChI Key |
OLHJRPXQJRTJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC#C)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Hypothetical values based on structural analogy.
Reactivity and Stability
- Alkynyl vs. Enone Systems: The target compound’s terminal alkyne may participate in Sonogashira coupling or click chemistry, whereas enone-containing analogs (e.g., 6n) are suited for Diels-Alder reactions.
- Electron-Withdrawing Groups : The nitro group in Trimethyl((4-nitrophenyl)ethynyl)silane enhances electrophilicity, enabling applications in electronic materials or catalysis.
Physical and Chemical Properties
- Hydrophobicity : Longer alkyl chains (e.g., octadecyloxy in Silane, trimethyl(octadecyloxy)-) increase hydrophobicity compared to the target compound’s shorter chain.
- Boiling Points : Silyl ethers with aromatic substituents (e.g., 6l, 6m) exhibit higher boiling points due to π-π interactions, while alkynylsilanes are more volatile.
Q & A
Basic: What are the optimized synthesis protocols for Trimethyl[(oct-1-yn-4-yl)oxy]silane, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including alkoxy-silane coupling and catalytic hydrosilylation. Key steps include:
- Step 1: Reaction of oct-1-yn-4-ol with chlorotrimethylsilane under inert atmosphere (N₂/Ar) .
- Step 2: Use of palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
- Critical Parameters:
Data Contradiction Note: Two methods in using similar starting materials show divergent yields (92% vs. 45.5%) due to reaction time variations (16h vs. 12h). Extended reaction times may reduce yields via decomposition pathways .
Basic: What are the key physicochemical properties of this compound, and how are they experimentally determined?
Methodological Answer:
- Molecular Weight: 224.18 g/mol (calculated via high-resolution mass spectrometry) .
- LogP (Octanol-Water): ~3.2 (predicted via computational models like COSMO-RS) .
- Thermal Stability: Decomposition observed >200°C (TGA analysis) .
- Spectroscopic Data:
- ¹H NMR: δ 0.15 ppm (Si(CH₃)₃), δ 4.5–5.5 ppm (alkynyl protons) .
- IR: Strong Si-O-C stretch at 1050–1100 cm⁻¹ .
Basic: Which reactions are most commonly employed with this compound, and what reagents are effective?
Methodological Answer:
- Hydrosilylation: Reacts with alkenes using Pt/C or Karstedt catalysts to form β-silyl ethers .
- Oxidation: H₂O₂/KMnO₄ oxidizes the alkynyl group to ketones (yields 60–75%) .
- Nucleophilic Substitution: Halides (e.g., LiCl) replace the siloxy group under basic conditions (e.g., NaH) .
- Key Reagents:
- Reduction: NaBH₄ selectively reduces the triple bond to cis-alkenes .
- Coupling: Sonogashira reactions with aryl halides require Pd/Cu co-catalysts .
Advanced: How do reaction kinetics and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies: Pseudo-first-order kinetics observed in Pd-catalyzed couplings, with rate constants (k) dependent on steric bulk of the siloxy group .
- Electronic Effects: The electron-donating trimethylsilyl group accelerates oxidative addition in Pd-mediated reactions but slows reductive elimination .
- DFT Modeling: Computed activation barriers (ΔG‡) correlate with experimental yields, e.g., ΔG‡ = 22 kcal/mol for aryl-alkyne couplings .
Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic Conditions (pH <3): Rapid hydrolysis of the Si-O bond (t₁/₂ = 15 min at pH 2) .
- Basic Conditions (pH >10): Degrades via β-elimination, forming oct-1-yn-4-ol and silanol .
- Oxidative Stability: Stable under O₂ atmosphere for 48h but degrades in H₂O₂ via radical pathways .
Mitigation Strategy: Stabilize with radical scavengers (e.g., BHT) in oxidative environments .
Advanced: What are emerging applications in nanotechnology and biomedicine?
Methodological Answer:
- Nanomaterials: Serves as a precursor for silicon-doped carbon nanotubes (CNTs) via CVD, enhancing electrical conductivity .
- Drug Delivery: Functionalized liposomes incorporating this compound show 30% higher cellular uptake (in vitro) due to hydrophobic silyl groups .
- Bone Therapeutics: Derivatives inhibit osteoclast formation (IC₅₀ = 5 µM) by targeting RANKL signaling .
Advanced: How can computational methods resolve contradictions in experimental data (e.g., reaction yields)?
Methodological Answer:
- Case Study: Divergent yields in were modeled using kinetic Monte Carlo simulations, identifying competing decomposition pathways at prolonged reaction times .
- Recommendation: Use in situ IR spectroscopy to monitor intermediate formation and adjust reaction termination points .
Advanced: What computational tools predict the compound’s structure-property relationships?
Methodological Answer:
- Density Functional Theory (DFT): Predicts bond dissociation energies (BDEs) for Si-O (85 kcal/mol) and C≡C (230 kcal/mol) .
- Molecular Dynamics (MD): Simulates self-assembly into monolayer films (contact angle = 110°, indicating hydrophobicity) .
- COSMO-RS: Accurately models solubility in polar aprotic solvents (e.g., logS = -2.1 in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
